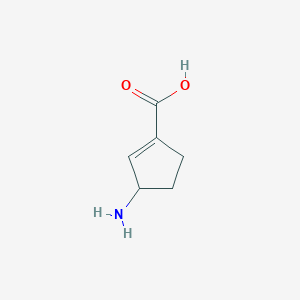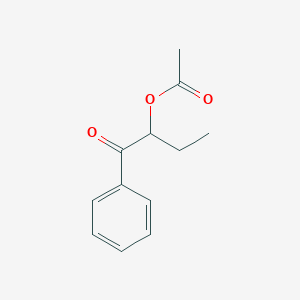
1-Oxo-1-phenylbutan-2-yl acetate
Overview
Description
“1-Oxo-1-phenylbutan-2-yl acetate” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Oxo-1-phenylbutan-2-yl acetate” is represented by the formula C12H14O3 . This indicates that the molecule consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Detailed structural analysis would require additional information such as NMR, HPLC, LC-MS data .Scientific Research Applications
Marine Compound Isolation
Zhang et al. (2009) identified new compounds, including 1-(5-oxotetrahydrofuran-2-yl)ethyl 2-phenylacetate, from the marine fungus Nigrospora sphaerica. This research highlights the potential of marine organisms as sources for novel chemical compounds with diverse applications (Zhang et al., 2009).
Asymmetric Hydrogenation in Chemistry
Zhu et al. (2010) achieved direct asymmetric hydrogenation of related acids to produce 2-hydroxy-4-arylbutanoic acids, demonstrating a method potentially useful for synthesizing intermediates in pharmaceuticals, which may have implications for 1-Oxo-1-phenylbutan-2-yl acetate synthesis (Zhu et al., 2010).
Reduction and Acetylation Studies
Zivkovic-Stosic and Radulović (2021) explored the reduction of similar ketones and the acetylation of their products, providing insights into the chemical behaviors and potential transformations of compounds like 1-Oxo-1-phenylbutan-2-yl acetate (Zivkovic-Stosic & Radulović, 2021).
Heme Oxygenase Inhibition
Roman et al. (2007) synthesized and evaluated 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes as novel inhibitors of heme oxygenase, a crucial enzyme in the human body. This research could provide a framework for understanding the biological activities of related compounds (Roman et al., 2007).
Ionic Liquid Catalysis
Ghashang et al. (2016) utilized an ionic liquid catalyst for synthesizing derivatives of compounds structurally similar to 1-Oxo-1-phenylbutan-2-yl acetate. This highlights the potential of ionic liquids in facilitating efficient and environmentally friendly chemical reactions (Ghashang et al., 2016).
Oxidative Fragmentation Studies
Krstic et al. (2003) explored the oxidative fragmentation of hydroxy-1-oxo-5-cholestan-3-yl acetate, providing insights into the reactivity and potential transformations of structurally related compounds (Krstic et al., 2003).
Tetrazole-Containing Derivatives Synthesis
Putis et al. (2008) reported the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrating methodologies that could be applicable to the synthesis and modification of 1-Oxo-1-phenylbutan-2-yl acetate (Putis et al., 2008).
Safety And Hazards
The safety and hazards associated with “1-Oxo-1-phenylbutan-2-yl acetate” are not provided in the search results. Safety data sheets (SDS) for similar compounds, such as ethyl acetate and n-butyl acetate , provide information on hazards, safe handling procedures, and emergency measures. An SDS for “1-Oxo-1-phenylbutan-2-yl acetate” should be consulted for accurate safety and hazard information.
properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-11(15-9(2)13)12(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLPTNUUNCIKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545074 | |
| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1-phenylbutan-2-yl acetate | |
CAS RN |
21550-10-7 | |
| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



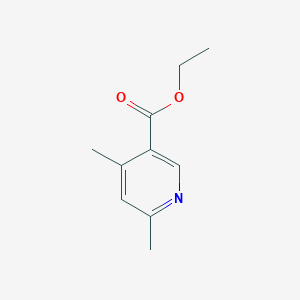
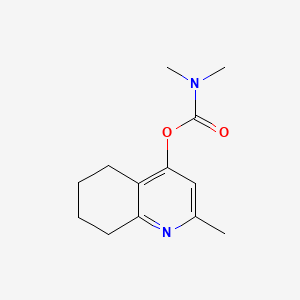
![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)
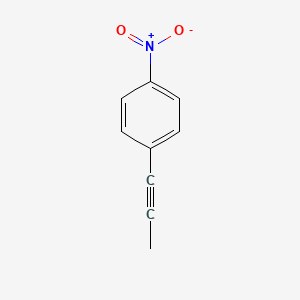
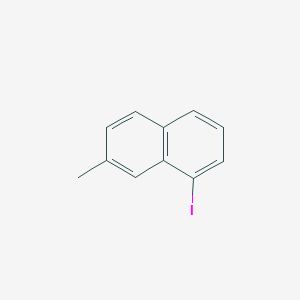
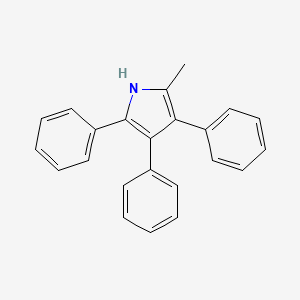
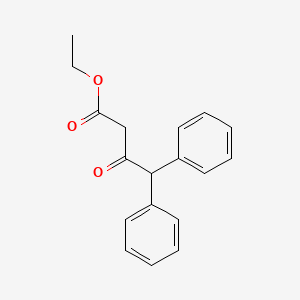
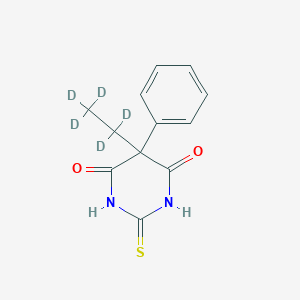
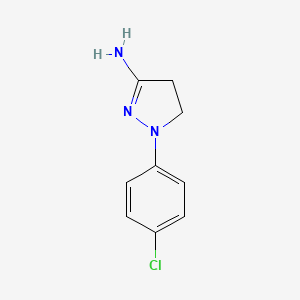
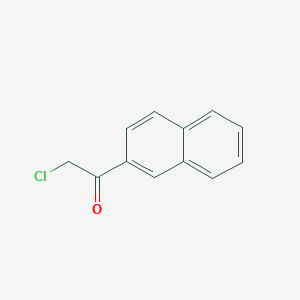
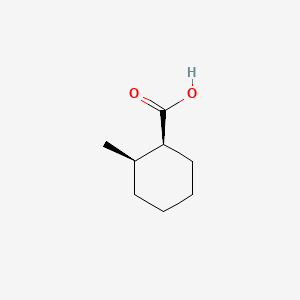
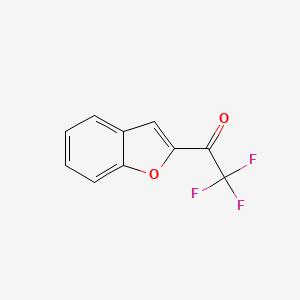
![7-chlorothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B1626354.png)
